![molecular formula C24H19NO2S2 B4891844 3-allyl-5-[2-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4891844.png)
3-allyl-5-[2-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-allyl-5-[2-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as NATB-001 and has shown promising results in preclinical studies as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of NATB-001 is not fully understood, but it is believed to involve the modulation of various signaling pathways. NATB-001 has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. NATB-001 has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
NATB-001 has been shown to have various biochemical and physiological effects. In vitro studies have shown that NATB-001 inhibits the growth of cancer cells, induces apoptosis, and inhibits angiogenesis. In vivo studies have shown that NATB-001 protects neurons from oxidative stress and inflammation, and reduces the severity of inflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of NATB-001 is its potential as a therapeutic agent for various diseases. Another advantage is its relatively simple synthesis method. However, one limitation of NATB-001 is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
For research on NATB-001 include further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its potential as a therapeutic agent in clinical trials. Additionally, studies on the pharmacokinetics and toxicity of NATB-001 are needed to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of NATB-001 involves the reaction of 2-(1-naphthylmethoxy)benzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with allyl bromide and potassium carbonate to obtain NATB-001. This synthesis method has been optimized to yield high purity and high yield of NATB-001.
Scientific Research Applications
NATB-001 has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, NATB-001 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, NATB-001 has been shown to protect neurons from oxidative stress and inflammation. In inflammation, NATB-001 has been shown to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
(5E)-5-[[2-(naphthalen-1-ylmethoxy)phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO2S2/c1-2-14-25-23(26)22(29-24(25)28)15-18-9-4-6-13-21(18)27-16-19-11-7-10-17-8-3-5-12-20(17)19/h2-13,15H,1,14,16H2/b22-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZPCYIXQFGSSK-PXLXIMEGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC4=CC=CC=C43)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC=CC=C2OCC3=CC=CC4=CC=CC=C43)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.